
allo-Yohimbine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allo-Yohimbine involves the enantioselective kinetic resolution of an achiral synthetic surrogate . This process allows for the rapid construction of the pentacyclic skeleton and the control of all stereogenic centers . The key steps include bioinspired coupling and stereochemical diversification .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by chemical modification to obtain the allo isomer . High-performance liquid chromatography (HPLC) and other chromatographic techniques are used to purify the compound .
Analyse Des Réactions Chimiques
NHC-Catalyzed Dimerization
The synthesis begins with NHC-catalyzed dimerization of ethyl 4-oxobutenoate (8 ), forming an enantioenriched enol lactone (7 ). This intermediate undergoes amidation and N-acyliminium ion cyclization to construct the core tetracyclic structure (6 ) . The catalyst enables high enantioselectivity, critical for controlling the stereochemistry of the C3/C20 ring junction.
Amidation/N-Acyliminium Ion Cyclization
This step simultaneously establishes three stereocenters and two new rings (D and E) in a single operation. The amidation generates a reactive intermediate that undergoes intramolecular cyclization via N-acyliminium ion formation, locking the stereogenic centers .
Kinetic Amidation
In recent work, kinetic amidation was employed to set the C3-stereochemistry, addressing challenges in late-stage stereochemical control. This method diverges mechanistically from traditional Stork/Sarpong approaches .
Enamide Reductive Photocyclization
Harmalane derivatives were functionalized via enamide reductive photocyclization to form 18,19-didehydroyohimbones (3a /3b ), which were further modified to yield (±)-alloyohimbine .
Stereoselectivity and Diastereomer Control
Allo-Yohimbine belongs to the allo-subclass of yohimbine alkaloids, distinguished by its stereochemical arrangement at the C3/C20 ring junction. Synthesis strategies often focus on controlling this stereocenter:
-
Platform Intermediate Manipulation :
-
The tetracyclic intermediate (6 ) can undergo selective stereochemical inversions (e.g., epimerization at C/D or D/E junctions) to access normal, pseudo, and epiallo configurations .
-
By employing either (+) or (−) enantiomeric NHC catalysts, all eight possible stereoisomers of the core structure are accessible .
-
-
Kinetic vs. Thermodynamic Control :
Structural Characterization
While chemical reactions dominate the synthesis focus, key characterization data for this compound includes:
-
UV Spectroscopy :
-
IR and Raman Spectroscopy :
-
Mass Spectrometry :
Challenges and Innovations
-
Complexity of Pentacyclic Framework :
-
Efficiency Gains :
-
Enantioselectivity :
Applications De Recherche Scientifique
Pharmacological Properties
allo-Yohimbine exhibits several pharmacological activities attributed to its interaction with adrenergic receptors. As an α2-adrenergic antagonist , it selectively blocks both pre- and postsynaptic α2-adrenergic receptors, leading to increased release of norepinephrine and dopamine. This mechanism underpins its potential applications in various medical fields, including:
- Erectile Dysfunction : this compound has been studied for its efficacy in treating erectile dysfunction (ED). Research indicates that it may improve erectile function by enhancing blood flow and facilitating sexual arousal through its action on adrenergic receptors .
- Weight Loss : The compound has been explored for its ability to promote weight loss by increasing lipolysis and metabolic rate. Its stimulant properties may also contribute to appetite suppression .
- Mental Health Disorders : There is emerging evidence suggesting that this compound could be beneficial in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter release may help alleviate symptoms associated with these disorders .
Clinical Applications
The clinical applications of this compound are diverse, as summarized in the following table:
Application | Description | Evidence Level |
---|---|---|
Erectile Dysfunction | Improves erectile function through adrenergic receptor modulation. | Moderate |
Weight Management | Increases metabolic rate and promotes fat loss. | Emerging |
Anxiety Disorders | Potentially reduces anxiety symptoms by modulating neurotransmitter levels. | Limited |
Orthostatic Hypotension | Investigated for improving blood pressure regulation in patients with autonomic failure. | Moderate |
Xerostomia (Dry Mouth) | Increases salivary flow, counteracting dry mouth caused by medications like tricyclic antidepressants. | Limited |
Case Studies
Several case studies have documented the effects and safety profile of this compound:
- Erectile Dysfunction Treatment : A clinical trial involving men with organic ED demonstrated significant improvement when treated with this compound compared to placebo. Patients reported enhanced sexual satisfaction, with minimal side effects observed .
- Acute Intoxication Events : Two fatal cases of acute yohimbine intoxication highlight the risks associated with high doses of yohimbine-containing supplements. These cases underscore the necessity for careful dosing and monitoring when using yohimbine derivatives .
- Weight Loss Supplementation : A study reported adverse reactions in a patient taking a yohimbine bark supplement for weight loss, indicating that unregulated products may contain varying concentrations of active compounds, leading to potential toxicity .
Mécanisme D'action
Allo-Yohimbine exerts its effects primarily through antagonism of alpha-2-adrenergic receptors . By inhibiting these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity . This leads to increased blood flow and stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
Yohimbine: Another indole alkaloid with similar adrenergic receptor antagonist properties.
Rauwolscine: A stereoisomer with similar pharmacological effects.
Corynanthine: Another alkaloid found in yohimbe bark with similar properties.
Uniqueness: Allo-Yohimbine is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its isomers . Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Activité Biologique
allo-Yohimbine, a stereoisomer of yohimbine, is an indole alkaloid derived from various natural sources, including Alstonia yunnanensis and Alstonia mairei. This compound has garnered attention for its potential pharmacological applications, particularly in the context of its biological activity. This article summarizes the current understanding of this compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound primarily acts as an antagonist of the α2-adrenergic receptors. This action leads to increased norepinephrine release and enhanced sympathetic nervous system activity. The binding affinity of this compound to adrenergic receptors varies, showing a higher affinity for α2C receptors compared to other subtypes. This selective inhibition is crucial for its pharmacological effects:
- α2C (0.88 nM)
- α2A (1.4 nM)
- α2B (7.1 nM)
Additionally, this compound interacts with various monoaminergic receptors, influencing neurotransmitter systems that regulate mood, anxiety, and cardiovascular functions.
Pharmacological Effects
The biological activity of this compound has been studied in various contexts:
- Cardiovascular Effects : this compound can increase heart rate and blood pressure through its adrenergic receptor antagonism. This effect may be beneficial in treating certain forms of erectile dysfunction and enhancing blood flow to specific tissues.
- CNS Activity : The compound has shown potential in modulating central nervous system functions. Studies indicate that it may enhance analgesic effects when combined with other analgesics like morphine, although its role can vary based on the stereochemistry of the compound.
- Anxiolytic Properties : Research suggests that this compound may exert anxiogenic effects through the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which could be relevant in understanding its impact on stress responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study reported that this compound administration led to significant increases in norepinephrine levels in healthy subjects, suggesting its role as a sympathomimetic agent .
- Another investigation highlighted that this compound's interaction with serotonin receptors could influence mood and anxiety disorders .
Summary Table of Biological Activities
Activity | Mechanism | Potential Applications |
---|---|---|
Cardiovascular Effects | α2-adrenergic receptor antagonism | Erectile dysfunction, blood flow enhancement |
CNS Modulation | Interaction with monoaminergic receptors | Pain management, mood regulation |
Anxiolytic Properties | Activation of HPA axis | Stress response management |
Propriétés
IUPAC Name |
methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-FJDMERLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317509 | |
Record name | Alloyohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-94-1 | |
Record name | Alloyohimbine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | allo-Yohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloyohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOYOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AHA8MSG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological target of alloyohimbine and what are its downstream effects?
A1: Alloyohimbine, like its stereoisomer yohimbine, acts primarily as an antagonist at α2-adrenoceptors . By blocking these receptors, alloyohimbine can increase noradrenaline release, leading to effects such as increased blood pressure and heart rate.
Q2: How does the structure of alloyohimbine compare to yohimbine?
A2: Alloyohimbine and yohimbine are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Both belong to the yohimbane family of alkaloids. While the exact stereochemical differences aren't explicitly stated in the provided abstracts, research indicates that alloyohimbine possesses an "allo" configuration at a specific chiral center compared to yohimbine .
Q3: Are there any reported total syntheses of alloyohimbine?
A3: Yes, several total syntheses of (±)-alloyohimbine have been reported. One approach uses a key intermediate derived from harmalane, involving a stereoselective double bond isomerization followed by regioselective functionalization . Another method utilizes an alternative route involving the synthesis of alloyohimbine alkaloids .
Q4: What structural features are important for the binding of yohimbine-like compounds to α-adrenoceptors?
A4: Studies suggest that the aromatic A ring, the nitrogen atom (Nb) within the indole ring, and the carboxymethyl moiety are crucial for the binding of yohimbine and its stereoisomers to α-adrenoceptors . The carboxymethyl group, in particular, seems to play a role in the selectivity between α1 and α2 subtypes.
Q5: Has the synthesis of any other yohimbine stereoisomers been reported alongside alloyohimbine?
A5: Yes, researchers have successfully synthesized other yohimbine stereoisomers, including (±)-yohimbine, α-yohimbine (rauwolscine), and 3-epi-alloyohimbine, often using similar synthetic strategies and intermediates . This highlights the versatility of certain synthetic routes in accessing various stereoisomers within this alkaloid family.
Q6: Are there differences in the binding affinity of alloyohimbine and other yohimbine stereoisomers to α1- and α2-adrenoceptors?
A6: Yes, studies using radioligand binding assays in rat liver and human platelets have shown that alloyohimbine, similar to yohimbine and α-yohimbine, displays selectivity for α2-adrenoceptors over α1-adrenoceptors . This suggests that subtle differences in the three-dimensional structure of these stereoisomers can influence their binding affinities and receptor subtype selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.